molecular formula C8H16ClNO2 B12354964 1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride, cis

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride, cis

Katalognummer: B12354964
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: OQHFZECFUQVVFE-LEUCUCNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride, cis typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the acid-mediated annulation through the aza-Pummerer approach, where dimethyl sulfoxide is used to form a carbenium ion, which then reacts with the precursor to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride, cis can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride, cis has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride, trans
  • 1,2-Dimethylpiperidine-4-carboxylic acid
  • 1,2-Dimethylpiperidine

Uniqueness

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The cis configuration can result in different interactions with molecular targets compared to its trans counterpart or other similar compounds .

Eigenschaften

Molekularformel

C8H16ClNO2

Molekulargewicht

193.67 g/mol

IUPAC-Name

(2S,4S)-1,2-dimethylpiperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-7(8(10)11)3-4-9(6)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1

InChI-Schlüssel

OQHFZECFUQVVFE-LEUCUCNGSA-N

Isomerische SMILES

C[C@H]1C[C@H](CCN1C)C(=O)O.Cl

Kanonische SMILES

CC1CC(CCN1C)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.